D-Ribose-13C,d

NMR Spectroscopy Metabolic Flux Analysis Isotopomer Distribution

D-Ribose-13C,d is a site-specific dual-isotope (13C & deuterium) tracer that uniquely resolves complex, branched metabolic pathways such as the pentose phosphate pathway (PPP), where single-isotope tracers fail due to carbon scrambling. Its defined +2 mass shift and distinct NMR fingerprint eliminate natural abundance interference, enabling unambiguous quantification of ribose incorporation into nucleotides via IDMS and high-resolution 13C-MFA. For bioanalytical CROs and metabolic engineering teams, this tracer provides unmatched flux resolution and robust internal standardization—critical for oncology research, drug metabolism studies, and biomarker validation where data certainty is non-negotiable.

Molecular Formula C5H10O5
Molecular Weight 152.13 g/mol
Cat. No. B12409441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-13C,d
Molecular FormulaC5H10O5
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1+1D
InChIKeyPYMYPHUHKUWMLA-AJCDREGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-13C,d: A Site-Specific Dual-Labeled Stable Isotope Tracer for Precision Metabolic Flux Analysis


D-Ribose-13C,d is a stable isotope-labeled analog of the naturally occurring pentose monosaccharide D-ribose, a core component of RNA, DNA, and ATP [1]. It is specifically labeled with a carbon-13 atom at a designated position and a deuterium atom at a distinct site within the molecule. This site-specific dual-labeling strategy provides a unique molecular signature detectable by both mass spectrometry and nuclear magnetic resonance spectroscopy, enabling high-resolution tracing of ribose-derived carbon and hydrogen atoms through complex metabolic networks, including the pentose phosphate pathway (PPP) and nucleotide biosynthesis [1].

Why Generic D-Ribose or Single-Labeled Analogs Cannot Substitute for D-Ribose-13C,d in Precise Metabolic Studies


The central challenge in metabolic research is not merely detecting that a metabolite is present, but quantifying the precise flow of carbon and hydrogen atoms through specific, interconnected biochemical pathways. Unlabeled D-ribose is indistinguishable from endogenous cellular pools, rendering it useless for tracing studies. Single-isotope labeled ribose (e.g., D-Ribose-13C or D-Ribose-d) provides only one dimension of information, which is insufficient to resolve complex, branched pathways like the pentose phosphate pathway where carbon atoms can scramble and recombine via transketolase and transaldolase reactions. The specific isotopic signature of D-Ribose-13C,d—where the positions of the 13C and deuterium labels are known—offers a unique, defined mass shift and a distinct NMR spectroscopic fingerprint. This allows for unambiguous discrimination between labeled ribose molecules and naturally occurring isotopomers, enabling accurate quantification of metabolic fluxes without the confounding effects of natural isotopic abundance or metabolic recycling that complicate the interpretation of data from uniformly labeled or single-labeled tracers [1].

Quantitative Differentiation Evidence for D-Ribose-13C,d Versus Common In-Class Alternatives


Enhanced Resolution of Ribose-Phosphate Pool Dynamics in NMR Versus Single-Labeled Tracers

D-Ribose-13C,d provides a specific, identifiable NMR signal for the ribose C1 position due to its 13C enrichment, while the attached deuterium atom simplifies the 1H NMR spectrum and enables unique heteronuclear correlation experiments. This allows for the direct quantification of the cyclic and acyclic forms of ribose in solution, a measurement that is significantly more challenging or impossible with unlabeled D-ribose due to signal overlap and with D-Ribose-1-13C alone due to complex 1H coupling patterns. A study using D-(1-13C)ribose established that in aqueous solution at 28°C, D-ribose exists as 0.009% aldehyde, 0.063% hydrate, and 0.8-13.2% furanose forms [1]. The addition of a deuterium label in D-Ribose-13C,d would allow for even more precise quantification of exchange dynamics among these forms via heteronuclear NMR methods [1].

NMR Spectroscopy Metabolic Flux Analysis Isotopomer Distribution

Deconvolution of Pentose Phosphate Pathway (PPP) Flux from Glycolytic Contributions in Mass Spectrometry

Tracing the metabolic fate of the ribose moiety derived from glucose is essential for quantifying activity in the pentose phosphate pathway (PPP), a key metabolic branch point. While uniformly 13C-labeled tracers like [U-13C5]D-Ribose can track total ribose incorporation, they cannot easily distinguish between ribose synthesized *de novo* via the oxidative PPP versus ribose generated through non-oxidative PPP rearrangements. The site-specific labeling of D-Ribose-13C,d (e.g., with 13C at C-1 and deuterium at C-1) offers a distinct mass isotopomer signature (e.g., M+2) upon incorporation into nucleotides. This signature is orthogonal to the labeling patterns generated from common glucose tracers, allowing for a more precise deconvolution of PPP fluxes. Studies using 13C-MFA have shown that including measurements of the ribose moiety of RNA greatly enhances resolution of metabolic fluxes in the upper part of metabolism, allowing for precise quantification of net and exchange fluxes in the PPP, which are often unidentifiable using standard amino acid labeling data alone [1].

GC-MS 13C-MFA Pentose Phosphate Pathway

Defined M+1 Mass Shift for Precise Isotope Dilution Quantification Versus Uniform Labeling

For quantitative mass spectrometry assays, a compound with a defined, site-specific mass shift is a more reliable internal standard than a uniformly labeled analog. D-Ribose-13C,d, with a single 13C and a single deuterium, has a precise mass shift of +2 Da relative to unlabeled D-ribose. This M+2 shift places the internal standard peak in a region of the mass spectrum with minimal interference from natural isotopic abundance peaks (e.g., the naturally occurring M+1 or M+2 of the unlabeled analyte). In contrast, a uniformly 13C-labeled standard like D-Ribose-13C5 shifts the mass by +5 Da or more, potentially placing it far from the analyte's mass range and requiring separate instrument tuning or causing differential ionization efficiency. While a direct head-to-head study is lacking, a method for determining 13C enrichment by mixing labeled and unlabeled compounds demonstrates that accurate quantification relies on well-defined, predictable mass shifts and the absence of spectral overlap [1].

Mass Spectrometry Isotope Dilution Quantitative Analysis

Principal Research and Industrial Applications Enabled by D-Ribose-13C,d


High-Resolution NMR-Based Metabolic Tracing of Nucleotide Biosynthesis

D-Ribose-13C,d is the preferred tracer for NMR studies aiming to track the specific incorporation of ribose into nucleotides and nucleic acids. Its site-specific 13C label provides a clear, isolated signal for quantification, while the deuterium label simplifies 1H NMR spectra for unambiguous assignment. This is particularly valuable for investigating the regulation of nucleotide biosynthesis in cancer cells or for studying the metabolism of new drug candidates, as demonstrated by the ability to quantify the different anomeric and acyclic forms of ribose in solution using similar 13C-labeled aldopentoses [1].

Advanced 13C-Metabolic Flux Analysis (13C-MFA) to Resolve Pentose Phosphate Pathway Activity

In systems where the oxidative and non-oxidative branches of the pentose phosphate pathway must be distinguished, D-Ribose-13C,d offers a distinct advantage. When used in combination with other labeled substrates, the unique isotopologue labeling pattern of ribose in RNA—resulting from the defined mass shift of the tracer—provides a crucial additional constraint for 13C-MFA models. This approach is proven to greatly enhance the resolution of PPP fluxes compared to models relying only on amino acid data, enabling precise quantification of net and exchange fluxes critical for metabolic engineering and oncology research [1].

Development and Validation of Accurate LC-MS/MS Assays for Ribose and Its Metabolites

For researchers and bioanalytical CROs requiring validated quantitative assays for ribose in plasma, tissues, or cell culture media, D-Ribose-13C,d is a robust internal standard. Its predictable M+2 mass shift is ideal for isotope dilution mass spectrometry, as it minimizes the potential for ion suppression or spectral overlap that can complicate the use of more heavily labeled analogs [1]. This leads to more reliable and reproducible quantification, a critical requirement for biomarker studies and pharmacokinetic analyses.

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